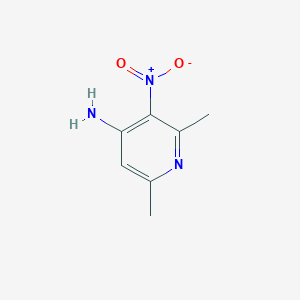
Pteridine-6-carboxylic acid
Descripción general
Descripción
Pteridine-6-carboxylic acid is a chemical compound belonging to the class of pteridines . It is a heterocyclic compound that contains a fused pyrimidine ring and a pyrazine ring . It is derived from pteridine, which is a naturally occurring compound found in a variety of organisms . It serves as a precursor for the formation of folate, which plays a critical role in cell growth, development, and repair . It has been studied for its potential as a fluorescent dye .
Synthesis Analysis
The synthesis of pteridines is mainly from the pyrimidine, but there are examples from the pyrazine . The pteridine biosynthetic pathway in the developing wings of Colias has been studied by the use of radioactive precursors injected into whole pupae and incubated in Ringer’s solution with excised, developing wings . Periodate oxidation led to pteridine-6-carboxaldehydes, which easily formed oximes .Molecular Structure Analysis
The molecular structure of this compound is C7H5N5O3 . It has a molecular weight of 207.15 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
In biological fluids, pteridines can exist in different oxidation states . Oxidized pteridines yield a strong fluorescence signal, whereas reduced pteridines present a low quantum yield of fluorescence . In order to enable the analysis of the reduced forms, several preoxidation procedures to generate aromatic rings have been established .Physical And Chemical Properties Analysis
This compound is a white to faint yellow powder or crystals . It has a storage temperature of 2-8°C . It is practically insoluble in water but slightly soluble in 0.01 M NaOH .Aplicaciones Científicas De Investigación
Biomarkers in Cancer Diagnosis
Pteridine-6-carboxylic acid, as part of a group of pteridines, has been investigated for its potential as a biomarker in the noninvasive diagnosis of cancer. Studies have shown that certain levels of pteridines, including this compound, can reflect the presence of cancers, making them a focus in cancer screening research (Gamagedara, Gibbons, & Ma, 2011).
Chemical Synthesis and Transformations
This compound has been utilized in the field of chemical synthesis. For example, it has been produced through the oxidation of methyl-substituted 1,3-dimethyllumazine derivatives with nitric acid, highlighting its role in organic synthesis and chemical transformations (Jung, Kim, Kang, & Baek, 2002).
Analysis in Clinical Specimens
The compound has also been important in the development of analytical methods for pteridines in clinical specimens. A technique involving hydrophilic interaction liquid chromatography with tandem mass spectrometry was developed for analyzing various pteridines, including this compound, in human urine. This method is significant for clinical research and diagnostics (Xiong, Zhang, & Zhang, 2018).
Structural and Crystallographic Studies
This compound has been a subject in crystallographic studies. Its structure has been analyzed to understand its crystal and molecular arrangement, contributing to a deeper understanding of pteridine chemistry (Faure, Illán‐Cabeza, Jiménez‐Pulido, Linares-Ordóñez, & Moreno-Carretero, 2010).
Potential in Anticancer Therapies
Beyond diagnostic uses, pteridine derivatives, including this compound, have been explored for their potential in anticancer therapies. Their various biological activities and molecular targets make them candidates for developing new anticancer drugs (Carmona-Martínez, Ruiz-Alcaraz, Vera, Guirado, Martínez-Esparza, & García-Peñarrubia, 2018).
Role in Photobiology
The impact of ultraviolet radiation on compounds like this compound has been studied in the context of photobiology, particularly in plant biology. Research has examined how UV radiation affects the content and photolysis of pteridines in plant leaves, contributing to our understanding of plant responses to UV light (Stakhov, Ladygin, & Stakhova, 2002).
Mecanismo De Acción
Safety and Hazards
Pteridine-6-carboxylic acid is classified as a combustible solid . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Pteridines can be considered as potential biomarkers . There are data about the basal levels of pteridines in biological fluids, and alterations in these levels have been described as the result of the presence of several diseases . In the particular case of malignant diseases, an ideal situation should be that each type of tumor shows its own pteridinic pattern, and that the alterations in the levels allow an early detection .
Propiedades
IUPAC Name |
pteridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c12-7(13)5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABAALFDOOSQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550670 | |
| Record name | Pteridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1955-24-4 | |
| Record name | Pteridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




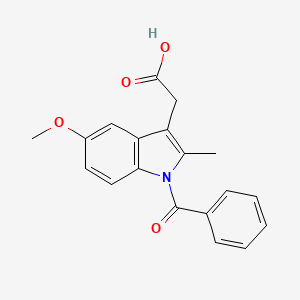
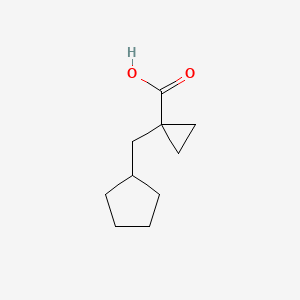
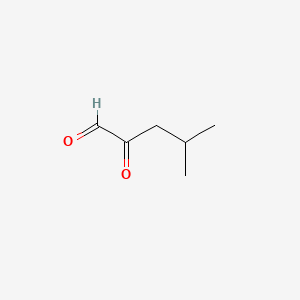
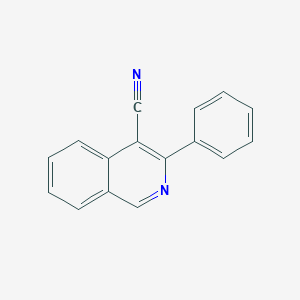
![N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B3064716.png)


